1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole
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Overview
Description
1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole is a complex organic compound that features a tetrazole ring substituted with a bromophenyl group and a naphthalen-1-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Substitution Reactions: The bromophenyl group can be introduced via a substitution reaction using 4-bromobenzyl chloride and a suitable base.
Ether Formation: The naphthalen-1-yloxy methyl group can be attached through an etherification reaction involving naphthalen-1-ol and a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the naphthalen-1-yloxy methyl group can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole
- 1-(4-fluorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole
- 1-(4-methylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole
Uniqueness
1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C18H13BrN4O |
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Molecular Weight |
381.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-(naphthalen-1-yloxymethyl)tetrazole |
InChI |
InChI=1S/C18H13BrN4O/c19-14-8-10-15(11-9-14)23-18(20-21-22-23)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2 |
InChI Key |
ISKDEXHHMCDYKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NN=NN3C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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